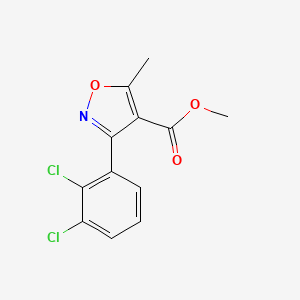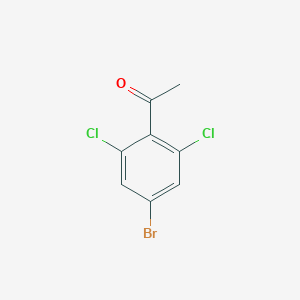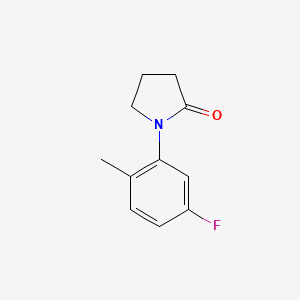
3-(2-Bromo-5-iodophenyl)-2-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromo-5-iodophenyl)-2-oxopropanoic acid: is an organic compound that features both bromine and iodine substituents on a phenyl ring, along with a keto group and a carboxylic acid group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-5-iodophenyl)-2-oxopropanoic acid typically involves multi-step organic reactionsFor instance, the preparation might involve the reduction of 2-bromo-5-iodobenzaldehyde to 2-bromo-5-iodobenzyl alcohol using sodium borohydride in methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar steps as laboratory synthesis but optimized for higher yields and purity, possibly using continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Bromo-5-iodophenyl)-2-oxopropanoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The keto group can be reduced to an alcohol, and the carboxylic acid group can be involved in oxidation reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Sodium Borohydride (NaBH4): Used for the reduction of aldehydes to alcohols.
Palladium Catalysts: Employed in coupling reactions to form carbon-carbon bonds.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the keto group would yield an alcohol, while substitution reactions could introduce various functional groups in place of the bromine or iodine atoms.
Aplicaciones Científicas De Investigación
3-(2-Bromo-5-iodophenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potentially used in the development of biologically active compounds.
Medicine: May serve as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-Bromo-5-iodophenyl)-2-oxopropanoic acid depends on its specific application. In chemical reactions, the bromine and iodine atoms can act as leaving groups, facilitating various substitution and coupling reactions. The keto and carboxylic acid groups can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-iodophenylacetic acid: Similar structure but with an acetic acid group instead of a propanoic acid group.
2-Bromo-5-iodophenylboronic acid: Contains a boronic acid group instead of a keto and carboxylic acid group.
Uniqueness
3-(2-Bromo-5-iodophenyl)-2-oxopropanoic acid is unique due to the presence of both bromine and iodine substituents on the phenyl ring, along with a keto group and a carboxylic acid group. This combination of functional groups provides a versatile platform for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C9H6BrIO3 |
|---|---|
Peso molecular |
368.95 g/mol |
Nombre IUPAC |
3-(2-bromo-5-iodophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6BrIO3/c10-7-2-1-6(11)3-5(7)4-8(12)9(13)14/h1-3H,4H2,(H,13,14) |
Clave InChI |
ITXUDKLUJIYEQM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1I)CC(=O)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepine](/img/structure/B13685629.png)
![5-Methoxybenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13685634.png)



![6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B13685656.png)





![8-(3-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13685682.png)

